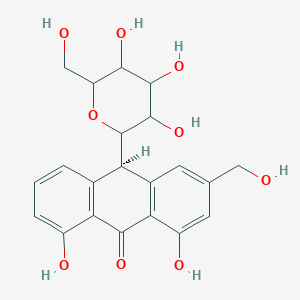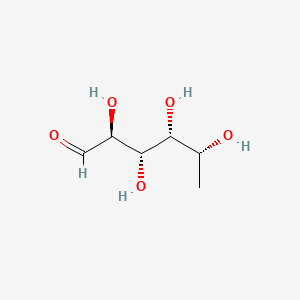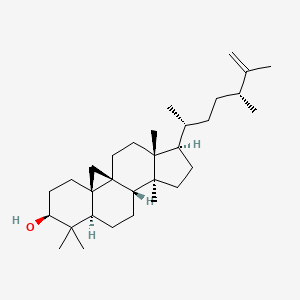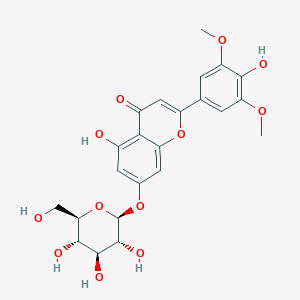
3,3'-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is a chemical compound known for its potent biological activity. It is commonly used in scientific research due to its ability to inhibit specific enzymes and pathways. The compound has a molecular formula of C5H12N8.2HCl and a molecular weight of 257.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with aldehydes or ketones, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces amine derivatives. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride involves the inhibition of specific enzymes, such as S-adenosylmethionine decarboxylase (SAMD). By inhibiting this enzyme, the compound disrupts the polyamine-biosynthetic pathway, leading to changes in cellular metabolism and function . This inhibition can affect various molecular targets and pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
3,3’-(1-Methylethane-1,2-diylidene)dicarbazamidine dihydrochloride can be compared with other similar compounds, such as:
Mitoguazone: Another potent inhibitor of SAMD, used in similar research applications.
Aminoguanidine: Known for its ability to inhibit diamine oxidase and other enzymes.
Hydrazine derivatives: A broad class of compounds with similar chemical structures and biological activities.
Properties
CAS No. |
7059-23-6 |
|---|---|
Molecular Formula |
C5H13ClN8 |
Molecular Weight |
220.66 g/mol |
IUPAC Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH/c1-3(11-13-5(8)9)2-10-12-4(6)7;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H/b10-2+,11-3+; |
InChI Key |
RRECQJYPJNWFNK-BCKSSGNJSA-N |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.Cl |
shelf_life |
Solution: A solution of 100 mg/mL in water stored at room temperature for 44 days showed no decomposition. |
solubility |
0.1 N NaOH soluble (mg/mL) Water > 100 (mg/mL) 0.01 N NaOH partly soluble (mg/mL) 0.1 N HC1 partly soluble (mg/mL) MeOH partly soluble (mg/mL) 50% EtOH partly soluble (mg/mL) |
Synonyms |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

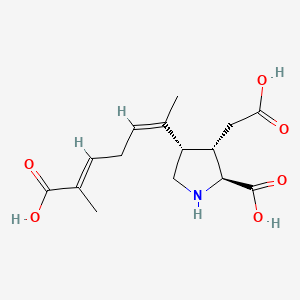
![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
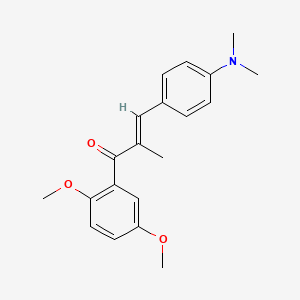
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
